PF-1163A is a specific inhibitor of C-4 sterol methyl oxidase (ERG25p), enabling precise interrogation of ergosterol biosynthesis without off-target effects. Unlike azoles, it targets the C-4 demethylation step. Key advantages:
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PF-1163A is a fungal-derived, 13-membered depsipeptide that functions as a specific inhibitor of C-4 sterol methyl oxidase (ERG25p), a critical enzyme in the ergosterol biosynthesis pathway. [REFS-1, REFS-2] Unlike broad-spectrum agents or azoles that target different enzymatic steps, PF-1163A allows for the precise interrogation of the C-4 demethylation stage in fungi such as *Candida albicans*. [REFS-1, REFS-3] Its established low toxicity against mammalian cells makes it a selective tool for studying fungal-specific metabolic pathways. [3]
Procuring a generic ergosterol pathway inhibitor is insufficient for targeted research due to critical differences in mechanism, selectivity, and physical properties. Common azole antifungals like fluconazole inhibit lanosterol 14-alpha-demethylase, a different enzyme, making them unsuitable for specific studies of C-4 sterol methyl oxidase. [1] Furthermore, the closest structural analog, PF-1163B, exhibits lower polarity due to the absence of a hydroxyl group, which can impact solubility, formulation, and bioavailability in specific experimental systems. [2] PF-1163A's unique combination of a specific molecular target, low mammalian cytotoxicity, and distinct polarity provides an experimental precision that close analogs or common substitutes cannot replicate. [3]
PF-1163A demonstrates potent, targeted activity against pathogenic fungi while showing no cytotoxic effects on mammalian cells at high concentrations. [1] In vitro testing revealed a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against *Candida albicans*, whereas its cytotoxic concentration (IC50) against the human liver carcinoma cell line HeLa S3 was greater than 100 µg/mL. [1]
| Evidence Dimension | Selective Cytotoxicity |
| Target Compound Data | MIC against *C. albicans*: 1.56 µg/mL |
| Comparator Or Baseline | HeLa S3 cells: IC50 > 100 µg/mL |
| Quantified Difference | >64-fold selectivity for the fungal target over the mammalian cell line. |
| Conditions | In vitro broth microdilution for MIC; MTT or similar assay for IC50 against HeLa S3 cells. |
This high selectivity index justifies its use as a specific tool to study fungal pathways without confounding cytotoxic effects on host cells in co-culture or in vivo models.
PF-1163A acts synergistically with the commonly used azole antifungal, fluconazole, particularly against azole-resistant strains of *Candida albicans*. [REFS-1, REFS-2] This synergistic interaction allows for a significant reduction in the effective concentration of fluconazole needed to inhibit fungal growth, restoring its efficacy.
| Evidence Dimension | Synergistic Antifungal Activity |
| Target Compound Data | Acts synergistically with fluconazole. |
| Comparator Or Baseline | Fluconazole alone against resistant strains. |
| Quantified Difference | Enables a lower effective MIC for fluconazole when used in combination. |
| Conditions | In vitro checkerboard or time-kill assays against azole-resistant *C. albicans*. |
For researchers studying mechanisms of antifungal resistance, this compound is a valuable tool for re-sensitizing resistant strains and investigating alternative therapeutic strategies.
PF-1163A is structurally differentiated from its co-isolated analog, PF-1163B, by the presence of an additional hydroxyl group on its side chain. [1] This modification makes PF-1163A a more polar molecule. While both compounds exhibit similar in vitro antifungal potency (MIC of 1.56 µg/mL for PF-1163A vs 3.13 µg/mL for PF-1163B against *C. albicans*), the difference in polarity is a key physical property affecting processability. [REFS-1, REFS-2]
| Evidence Dimension | Polarity and Antifungal Activity |
| Target Compound Data | PF-1163A: More polar (contains additional -OH group); MIC = 1.56 µg/mL. |
| Comparator Or Baseline | PF-1163B: Less polar (lacks additional -OH group); MIC = 3.13 µg/mL. |
| Quantified Difference | Structurally higher polarity with comparable or slightly better in vitro potency. |
| Conditions | Structure elucidated by spectroscopic analyses; MIC determined by in vitro broth microdilution against *C. albicans*. |
The higher polarity of PF-1163A provides a distinct advantage for solubility in more aqueous buffer systems and can significantly alter formulation compatibility and pharmacokinetic behavior compared to its less polar analog.
For studies designed to overcome or understand antifungal resistance, PF-1163A's demonstrated synergy with fluconazole makes it the ideal choice to re-sensitize resistant *C. albicans* strains, enabling mechanistic studies on combination therapy. [1]
When an experiment requires specific inhibition of the C-4 demethylation step without causing general host cell toxicity, PF-1163A is the appropriate tool due to its defined molecular target (ERG25p) and >64-fold selectivity for fungal cells over mammalian cells. [REFS-2, REFS-3]
In projects where solubility in aqueous-based media or specific delivery vehicles is critical, the higher polarity of PF-1163A makes it a more suitable candidate for formulation development compared to its less polar analog, PF-1163B. [4]